[3-(Methoxymethyl)oxan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxymethyl)oxan-3-yl]methanol is an organic compound with the molecular formula C8H16O3 It is a derivative of oxane, featuring a methoxymethyl group and a hydroxymethyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)oxan-3-yl]methanol can be achieved through several methods. One common approach involves the reaction of oxane derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)oxan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Methoxymethyl)oxan-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biology as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Medicine
In medicine, this compound derivatives could be explored for their therapeutic potential. Research is ongoing to investigate their efficacy in treating various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)oxan-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: An organic compound with a similar hydroxyl group but different structural features.
Imidazole: A heterocyclic compound with distinct chemical properties and applications.
Uniqueness
[3-(Methoxymethyl)oxan-3-yl]methanol is unique due to its combination of a methoxymethyl group and a hydroxymethyl group attached to an oxane ring
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
[3-(methoxymethyl)oxan-3-yl]methanol |
InChI |
InChI=1S/C8H16O3/c1-10-6-8(5-9)3-2-4-11-7-8/h9H,2-7H2,1H3 |
InChI Key |
AADQYDZJIMOFAP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCOC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.